molecular formula C23H22N2O4S B2599776 N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3,4-dimethoxybenzamide CAS No. 922447-80-1

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3,4-dimethoxybenzamide

Cat. No.: B2599776
CAS No.: 922447-80-1
M. Wt: 422.5
InChI Key: RIUZTXQDSNBHFV-UHFFFAOYSA-N
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Description

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3,4-dimethoxybenzamide is a synthetic small molecule designed for research purposes. This compound features a benzothiazole core, a structure frequently investigated in medicinal chemistry for its diverse biological activities . The molecular framework incorporates a furan ring and dimethoxybenzamide group, which are common in compounds studied for their potential to interact with various enzymatic targets . Similar benzothiazole derivatives have been explored in high-throughput screening and as tools for probing biological pathways, including those related to kinase signaling . Researchers value these compounds for developing structure-activity relationships (SAR) and as chemical probes in biochemical assays. This product is intended for laboratory research applications only and is not approved for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-14-7-10-20-21(15(14)2)24-23(30-20)25(13-17-6-5-11-29-17)22(26)16-8-9-18(27-3)19(12-16)28-4/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUZTXQDSNBHFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CC=CO3)C(=O)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3,4-dimethoxybenzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[d]thiazole ring: This can be achieved by cyclization reactions involving appropriate starting materials such as 2-aminothiophenol and a suitable aldehyde or ketone.

    Attachment of the furan ring: The furan ring can be introduced through a nucleophilic substitution reaction using a furan-2-ylmethyl halide.

    Formation of the dimethoxybenzamide moiety: This step involves the reaction of 3,4-dimethoxybenzoic acid with an amine derivative to form the benzamide structure.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols from the respective functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halides, nitriles, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3,4-dimethoxybenzamide would depend on its specific biological or chemical activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis of Key Properties

Property Target Compound Compound 3b Compound 7d
Core Structure 4,5-Dimethylbenzothiazole Bromophenyl-thiazole Methyl-indenothiazole
Substituents Furan-2-ylmethyl, 3,4-dimethoxybenzamide Hydrazinyl-propenone 3,5-Dimethoxybenzamide
Melting Point (°C) Not reported 215–217 Not reported
Elemental Composition Theoretical: C (~60%), H (~5%), N (~8%) C (52.66%), H (3.78%) C (higher due to indenothiazole)
Biological Target Hypothesized: Anticancer Cytotoxicity screening SARS-CoV-2 inhibition

Research Implications

  • Structural Optimization : The target compound’s dimethylbenzothiazole may offer superior metabolic stability compared to halogenated or nitro-substituted analogs (e.g., 3b, 3c) .
  • However, the lack of a hydrazine linker (as in 3b and 3c) may alter mechanism of action .

Biological Activity

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3,4-dimethoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Benzothiazole moiety : This component is known for its diverse biological activities.
  • Furan ring : Contributes to the compound's reactivity and interaction with biological targets.
  • Dimethoxybenzamide group : Enhances its pharmacological properties.

The molecular formula is C19H20N2O3SC_{19}H_{20}N_2O_3S, with a molecular weight of approximately 356.44 g/mol.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For example, studies have shown that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines, including:

  • A431 (human epidermoid carcinoma)
  • A549 (non-small cell lung cancer)
  • H1299 (lung cancer)

In vitro assays demonstrated that these compounds can induce apoptosis and cell cycle arrest in cancer cells at low micromolar concentrations (1–4 µM) .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of signaling pathways : Research has shown that it can inhibit critical pathways such as AKT and ERK, which are involved in cell survival and proliferation .
  • Reduction of inflammatory cytokines : Studies indicate a decrease in pro-inflammatory markers like IL-6 and TNF-α in treated cells, suggesting potential anti-inflammatory properties .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the benzothiazole ring : Achieved through cyclization reactions involving 2-amino-thiophenol.
  • Alkylation : The introduction of methyl groups is performed using appropriate alkyl halides.
  • Coupling reactions : The final step involves coupling the benzothiazole derivative with furan and methoxy-substituted benzoic acids using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) .

Case Studies and Research Findings

A study conducted on benzothiazole derivatives revealed promising results regarding their anticancer efficacy. The active compound B7 was found to significantly inhibit cancer cell proliferation and migration while promoting apoptosis .

CompoundCell LineIC50 (µM)Mechanism
B7A4311Apoptosis induction
B7A5492Inhibition of IL-6 production
B7H12994Cell cycle arrest

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